An In-depth Technical Guide to the Histone H3 (1-34) Peptide: Sequence, Properties, and Applications
An In-depth Technical Guide to the Histone H3 (1-34) Peptide: Sequence, Properties, and Applications
Introduction: The Significance of the Histone H3 N-Terminal Tail
In the eukaryotic nucleus, genomic DNA is not a naked polymer but is intricately packaged into a dynamic structure known as chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of a segment of DNA wrapped around an octamer of core histone proteins (H2A, H2B, H3, and H4).[1] Histone H3 is a cornerstone of this structure, featuring a globular domain essential for the octamer's integrity and a flexible N-terminal "tail" that protrudes from the nucleosome core.[2]
This N-terminal tail (approximately the first 35-40 amino acids) is a critical hub for cellular signaling. It is largely unstructured within the context of a single nucleosome core particle but plays a vital role in higher-order chromatin compaction and, most importantly, serves as a canvas for a vast array of post-translational modifications (PTMs).[2][3] These modifications, including acetylation, methylation, phosphorylation, and ubiquitination, form a complex regulatory network often referred to as the "histone code."[4] This code is "read" by other proteins to recruit effector complexes that dictate downstream biological processes such as gene transcription, DNA repair, and replication.[4][5]
The synthetic peptide corresponding to the first 34 amino acids of Histone H3, H3 (1-34), has become an indispensable tool for researchers. It provides a defined, accessible substrate to study the enzymes that "write," "erase," and "read" these crucial PTMs, thereby enabling detailed mechanistic and kinetic analyses in a controlled in vitro environment.[6][7]
Part 1: Core Molecular Properties of Human Histone H3 (1-34)
The human Histone H3 (1-34) peptide is derived from the canonical Histone H3.1 sequence. Its precise amino acid sequence and corresponding molecular weight are fundamental parameters for its use in quantitative biochemical and biophysical assays.
Amino Acid Sequence
The primary sequence of the human Histone H3 (1-34) peptide is as follows:
H₂N-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-Arg-Lys-Ser-Ala-Pro-Ala-Thr-Gly-Gly-COOH
This sequence is highly conserved across eukaryotes, highlighting its fundamental biological importance.[8] It is characterized by a high proportion of basic residues, primarily lysine (K) and arginine (R), which contribute to its overall positive charge and interaction with the negatively charged DNA phosphate backbone.
Quantitative Data Summary
The key physicochemical properties of the unmodified peptide are summarized in the table below. These values are essential for preparing stock solutions, designing enzyme kinetic experiments, and performing mass spectrometry analysis.
| Parameter | Value | Notes |
| Full Sequence | ARTKQTARKSTGGKAPRKQLATKAARKSAPATGG | One-letter code. |
| Number of Residues | 34 | Corresponds to the N-terminal tail fragment. |
| Molecular Formula | C₁₄₃H₂₅₉N₅₃O₄₄ | Calculated based on the elemental composition of the amino acids. |
| Average Molecular Weight | 3435.91 Da | Calculated based on the average isotopic masses of the constituent atoms. |
| Monoisotopic Molecular Weight | 3433.94 Da | Calculated based on the mass of the most abundant isotopes; relevant for high-resolution mass spectrometry. |
| Theoretical pI | 12.55 | The high isoelectric point (pI) is due to the abundance of basic Lys and Arg residues. |
Part 2: The Histone Code in Miniature: PTMs on H3 (1-34)
The H3 (1-34) region is arguably the most densely modified segment of the entire proteome. These modifications can alter the tail's charge, create binding sites for specific effector proteins, or sterically hinder the binding of others, leading to profound changes in chromatin state and gene expression.[4][9]
Key modification sites and their functional implications include:
-
Lysine 4 (H3K4): Methylation of H3K4 (mono-, di-, or trimethylation) is a hallmark of active or poised gene promoters. H3K4me3, in particular, is strongly associated with transcriptional initiation.
-
Lysine 9 (H3K9): In stark contrast to H3K4, methylation of H3K9 is a canonical mark of silent chromatin (heterochromatin). H3K9me3 is instrumental in gene repression. Acetylation at this site (H3K9ac) is associated with active transcription.[1]
-
Serine 10 (H3S10): Phosphorylation of H3S10 is famously linked to chromosome condensation during mitosis and meiosis. This modification can also work in concert with acetylation (e.g., H3K14ac) to facilitate transcriptional activation.
-
Lysine 14 (H3K14): Acetylation at this site is generally associated with active gene expression.[1]
-
Lysine 27 (H3K27): Methylation of H3K27 is another key repressive mark, particularly associated with facultative heterochromatin and the silencing of developmental genes by Polycomb-group proteins.
-
Arginine Residues (R2, R8, R17, R26): Arginine methylation (symmetric or asymmetric) adds another layer of complexity, influencing crosstalk with other modifications and regulating transcriptional activity.
The interplay between these marks is a cornerstone of epigenetic regulation. For instance, the presence of H3K4 methylation can inhibit the activity of enzymes that methylate H3K9, providing a mechanism to maintain distinct chromatin domains.[10]
Caption: Key post-translational modification sites on the Histone H3 (1-34) peptide.
Part 3: Experimental Protocol: In Vitro Histone Methyltransferase (HMT) Assay
The H3 (1-34) peptide is an ideal substrate for characterizing the activity and specificity of histone methyltransferases (HMTs).[6][11] The following protocol provides a robust framework for a radioactive filter-binding assay, a classic and highly sensitive method.
Principle:
This assay measures the enzymatic transfer of a tritiated methyl group ([³H]-CH₃) from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the histone peptide substrate. The positively charged peptide is then captured on a negatively charged phosphocellulose filter paper, while the unincorporated, negatively charged [³H]-SAM is washed away. The retained radioactivity on the filter is proportional to the HMT enzyme activity.[11][12]
Materials:
-
Enzyme: Purified recombinant HMT of interest.
-
Substrate: Unmodified Histone H3 (1-34) peptide, reconstituted in nuclease-free water to a stock concentration of 1 mg/mL.
-
Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), specific activity >70 Ci/mmol.
-
Reaction Buffer (2X HMT Buffer): 100 mM Tris-HCl pH 8.0, 200 mM NaCl, 10 mM MgCl₂, 2 mM DTT. Rationale: This buffer provides optimal pH and ionic strength for many HMTs. DTT is included to maintain a reducing environment, preventing enzyme oxidation.
-
Stop/Wash Buffer: 100 mM Sodium Bicarbonate, pH 9.0. Rationale: The basic pH ensures the peptide remains protonated and positively charged for efficient binding to the filter paper.
-
Filter Paper: P81 phosphocellulose cation exchange paper.
-
Scintillation Fluid & Counter.
Step-by-Step Methodology:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following in a 1.5 mL microcentrifuge tube:
-
10 µL of 2X HMT Buffer
-
1 µL of [³H]-SAM (e.g., 1 µCi)
-
X µL of H3 (1-34) peptide (e.g., 1-5 µg per reaction)[11]
-
X µL of nuclease-free water to bring the volume to 18 µL.
-
-
Controls (Critical for Data Integrity):
-
No Enzyme Control: Add 2 µL of enzyme storage buffer instead of the enzyme. This accounts for any non-enzymatic peptide labeling or background retention.
-
No Substrate Control: Add 2 µL of water instead of the H3 peptide. This measures the background retention of [³H]-SAM or labeled enzyme.
-
Positive Control: Use a well-characterized HMT known to methylate the H3 peptide.[11]
-
-
Initiate Reaction: Add 2 µL of the HMT enzyme (at the desired concentration) to each tube to start the reaction. Mix gently by pipetting.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (typically 30°C) for a set time (e.g., 30-60 minutes). Rationale: Ensure the reaction is within the linear range of product formation. A time-course experiment is recommended during initial optimization.
-
Stop Reaction & Spotting: Stop the reaction by placing the tubes on ice. Spot 15 µL of each reaction onto a pre-labeled section of the P81 filter paper.[13] Allow the spots to air dry completely (approx. 5-10 minutes).
-
Washing: Place the dried filter paper in a beaker and wash three times with 100 mM Sodium Bicarbonate buffer for 5 minutes each wash, with gentle agitation.[13] This removes all unincorporated [³H]-SAM.
-
Final Rinse & Dry: Perform a quick rinse with acetone to displace the water and accelerate drying.[13] Let the filter paper air dry completely.
-
Quantification: Cut out the individual spots, place them in scintillation vials, add 4-5 mL of scintillation fluid, and measure the retained [³H] signal using a liquid scintillation counter.
Caption: Workflow for a radioactive in vitro Histone Methyltransferase (HMT) assay.
References
-
O'Geen, H., Echipare, L., & Farnham, P. J. (2011). The N-terminus of histone H3 is required for de novo DNA methylation in chromatin. PNAS. [Link]
-
Mon, H., et al. (2011). Post-translational modifications of the N-terminal tail of histone H3 in holocentric chromosomes of Bombyx mori. Insect Biochemistry and Molecular Biology. [Link]
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Ikebe, J., & Umetsu, H. (2008). Effects of posttranslational modifications on the structure and dynamics of histone H3 N-terminal Peptide. Biophysical Journal. [Link]
-
Gacek, A., & Strauss, J. (2012). Known post-translational modifications of N-terminal tails in histones H3 and H4 of A. nidulans. ResearchGate. [Link]
-
Feller, C., et al. (2015). Post-translational modifications identified on histone H3 N-terminal tail (1–50) from embryos, by middle-down analysis. ResearchGate. [Link]
-
Johansson, C., et al. (2013). Posttranslational Modifications of the Histone 3 Tail and Their Impact on the Activity of Histone Lysine Demethylases In Vitro. PLoS ONE. [Link]
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Mutiu, A., et al. (2007). Role of Histone N-Terminal Tails and Their Acetylation in Nucleosome Dynamics. Molecular and Cellular Biology. [Link]
-
Fingerman, I. M., Du, H. N., & Briggs, S. D. (2008). In Vitro Histone Methyltransferase Assay. CSH Protocols. [Link]
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Wikipedia. Histone H3. Wikipedia. [Link]
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Smith, S., & Stillman, B. (1991). The N-terminal domains of histones H3 and H4 are not necessary for chromatin assembly factor-1- mediated nucleosome assembly onto replicated DNA in vitro. PNAS. [Link]
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Jacob, Y., & Michaels, S. D. (2011). In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. Methods in Molecular Biology. [Link]
-
South, P. F., et al. (2016). In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. Bio-protocol. [Link]
-
Wang, M., et al. (2009). Characterization of the N-Terminal Tail Domain of Histone H3 in Condensed Nucleosome Arrays by Hydrogen Exchange and NMR. Journal of the American Chemical Society. [Link]
-
Fingerman, I., et al. (2008). In Vitro Histone Methyltransferase Assay. ResearchGate. [Link]
-
Zhang, Y. (2011). Substrate Sources for In vitro Methylation Assays. Methods in Molecular Biology. [Link]
-
UniProt. Histone H3 - Homo sapiens (Human). UniProt. [Link]
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